Cas no 1423032-58-9 (1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane)
![1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane structure](https://ja.kuujia.com/scimg/cas/1423032-58-9x500.png)
1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane 化学的及び物理的性質
名前と識別子
-
- 1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane
-
- MDL: MFCD21134255
- インチ: 1S/C7H13BrS/c1-9-6-7(5-8)3-2-4-7/h2-6H2,1H3
- InChIKey: RLZCRIQBVZBXNZ-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)(CSC)CCC1
1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B136810-100mg |
1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane |
1423032-58-9 | 100mg |
$ 275.00 | 2022-06-07 | ||
Chemenu | CM423630-500mg |
1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane |
1423032-58-9 | 95%+ | 500mg |
$496 | 2022-12-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294453-100mg |
1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane |
1423032-58-9 | 98% | 100mg |
¥5443 | 2023-04-15 | |
TRC | B136810-10mg |
1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane |
1423032-58-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B136810-50mg |
1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane |
1423032-58-9 | 50mg |
$ 185.00 | 2022-06-07 | ||
Chemenu | CM423630-250mg |
1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane |
1423032-58-9 | 95%+ | 250mg |
$372 | 2022-12-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294453-500mg |
1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane |
1423032-58-9 | 98% | 500mg |
¥12285 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1262-5 G |
1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane |
1423032-58-9 | 95% | 5g |
¥ 9,398.00 | 2021-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1294453-1g |
1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane |
1423032-58-9 | 98% | 1g |
¥19623 | 2023-04-15 | |
Enamine | EN300-116634-1.0g |
1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane |
1423032-58-9 | 95% | 1g |
$728.0 | 2023-06-08 |
1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane 関連文献
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutaneに関する追加情報
Professional Introduction to Compound with CAS No. 1423032-58-9 and Product Name: 1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane
The compound with the CAS number 1423032-58-9 and the product name 1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both a bromomethyl group and a methylsulfanyl substituent on a cyclobutane core imparts distinct reactivity and functional properties, making it a versatile intermediate in the synthesis of more complex molecules.
Recent research has highlighted the utility of cycloalkyl derivatives in medicinal chemistry, particularly in the design of novel therapeutic agents. The cyclobutane ring, with its strained three-membered structure, often serves as a scaffold that enhances bioavailability and metabolic stability. In the case of 1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane, the bromomethyl group provides a reactive site for nucleophilic substitution reactions, while the methylsulfanyl group introduces both lipophilicity and potential hydrogen bonding capabilities. These features make it an attractive building block for constructing pharmacophores that interact with biological targets.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. The bromomethyl functionality allows for facile introduction of various nucleophiles, including amines, alcohols, and thiols, enabling the creation of diverse derivatives. For instance, researchers have utilized this compound to develop novel analogs of existing drugs by incorporating additional pharmacophoric elements through sequential functionalization. The methylsulfanyl group further enhances the compound's reactivity by participating in sulfur-based cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in pharmaceutical synthesis.
Moreover, the cyclobutane core itself has been extensively studied for its ability to modulate molecular properties such as solubility, permeability, and binding affinity. By leveraging the structural rigidity of cyclobutane, chemists can fine-tune the electronic and steric environment around critical functional groups, thereby optimizing interactions with biological targets. This has led to several patents and publications describing new drug candidates derived from cycloalkyl scaffolds. The specific combination of substituents in 1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane positions it as a valuable tool for medicinal chemists seeking to develop next-generation therapeutics.
In terms of synthetic methodologies, this compound exemplifies the growing importance of transition-metal-catalyzed reactions in modern organic synthesis. The bromomethyl group is particularly amenable to palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids, allowing for rapid diversification of the molecular structure. Similarly, the methylsulfanyl group can be engaged in thiourea-based reactions or used as a precursor for further sulfur-containing motifs. These transformations have been instrumental in generating libraries of compounds for high-throughput screening (HTS) and structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have further enhanced the utility of this compound by enabling virtual screening and molecular modeling studies. By integrating quantum mechanical calculations with classical force fields, researchers can predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. The structural features of 1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane, including its cyclobutane ring and functional groups, have been successfully modeled to predict interactions with various protein targets. These predictions have guided experimental efforts and accelerated the discovery process.
The pharmaceutical industry has also recognized the potential of this compound as a key intermediate in drug development pipelines. Several biotech companies have incorporated it into their synthetic routes for novel small-molecule inhibitors and agonists. Its versatility allows for rapid iteration during lead optimization phases, where subtle modifications can significantly impact biological activity. For example, derivatives featuring additional heterocyclic rings or polar functional groups have shown promise in preclinical studies targeting inflammatory diseases and neurological disorders.
From an academic perspective, this compound has served as a valuable teaching tool in organic chemistry courses and research laboratories. Its unique reactivity patterns provide students with hands-on experience in modern synthetic techniques while fostering innovation through collaborative projects. Postdoctoral researchers have particularly benefited from its use in developing new methodologies for constructing complex cyclic systems. The compound's well-documented properties make it an ideal candidate for training future chemists who will contribute to advancements in drug discovery.
The future prospects for 1-(bromomethyl)-1-[(methylsulfanyl)methy]cyclobutane are promising given its broad applicability across multiple disciplines within chemical biology and medicine. As research continues to uncover new synthetic strategies and biological functions associated with cycloalkyl derivatives, this compound is expected to remain at the forefront of medicinal chemistry innovation. Its role as a versatile building block ensures that it will continue to inspire new discoveries and applications well into the next decade.
1423032-58-9 (1-(bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane) 関連製品
- 864917-57-7(N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)
- 773134-56-8(Ethyl 2-chloro-6-fluorobenzoate)
- 2137472-71-8(tert-butyl N-{3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine-5-yl}carbamate)
- 2248267-78-7(1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate)
- 1014006-38-2(N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide)
- 2172124-52-4(6-chloro-2-pentylquinazoline-4-carboxylic acid)
- 1807156-59-7(Ethyl 2-bromo-6-fluoropyridine-3-acetate)
- 2228344-35-0(1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol)
- 1504745-27-0(1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid)
- 56606-73-6(3-methyl-3-phenylpyrrolidine)
